1-Pyrenebutanamide

Catalog No.
S1483047
CAS No.
71942-36-4
M.F
C20H17NO
M. Wt
287.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pyrenebutanamide

CAS Number

71942-36-4

Product Name

1-Pyrenebutanamide

IUPAC Name

4-pyren-1-ylbutanamide

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

InChI

InChI=1S/C20H17NO/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H2,21,22)

InChI Key

ADYCKJDIWFOVAR-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)N

Synonyms

1-Pyrenebutanamide;

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)N

Applications in Materials Science

  • Self-assembly

    -Pyrenebutanamide exhibits self-assembly properties, meaning it can spontaneously form ordered structures at the molecular level. This ability makes it a potential candidate for the development of various functional materials, such as:

    • Supramolecular gels: These are gels formed through non-covalent interactions between molecules. 1-Pyrenebutanamide gels can be used for drug delivery, tissue engineering, and sensor applications [].
    • Liquid crystals: These are materials that exhibit properties between those of liquids and solids. 1-Pyrenebutanamide-based liquid crystals have potential applications in displays and photonics [].
  • Organic semiconductors

    1-Pyrenebutanamide can be incorporated into organic semiconductors, which are materials that conduct electricity. The presence of the pyrene group contributes to the molecule's ability to transport charge carriers (electrons and holes). This makes 1-Pyrenebutanamide a potential candidate for developing organic field-effect transistors (OFETs) and other organic electronic devices [].

Applications in Organic Electronics

  • Organic light-emitting diodes (OLEDs): OLEDs are devices that emit light when an electric current is passed through them. 1-Pyrenebutanamide can be used as a hole transport material (HTM) in OLEDs. HTMs play a crucial role in transporting holes efficiently within the device, contributing to improved light emission and device performance [].
  • Organic solar cells: These are devices that convert sunlight into electricity. 1-Pyrenebutanamide can be used as an electron acceptor material (EAM) in organic solar cells. EAMs are essential for efficient charge separation and collection in these devices [].

1-Pyrenebutanamide is an organic compound derived from pyrene, a polycyclic aromatic hydrocarbon. It features a butanamide functional group attached to the first position of the pyrene structure. The molecular formula of 1-Pyrenebutanamide is C${16}$H${17}$N, and it is characterized by its unique aromatic properties due to the presence of the pyrene moiety, which contributes to its electronic structure and potential reactivity.

Typical for amides and aromatic compounds. Notably, it can participate in:

  • Nucleophilic Substitution Reactions: The amide group can be substituted under certain conditions.
  • Electrophilic Aromatic Substitution: The aromatic system allows for substitution reactions at the pyrene ring, which can include halogenation or alkylation.
  • Hydrolysis: Under acidic or basic conditions, 1-Pyrenebutanamide can hydrolyze to yield pyrene and butanoic acid.

Research indicates that 1-Pyrenebutanamide exhibits biological activity, particularly in the context of cellular interactions. Studies have shown that it may possess anti-cancer properties, potentially acting through mechanisms that involve apoptosis induction in cancer cells. Additionally, its interactions with biomolecules suggest a role in modulating biological pathways, although further studies are needed to elucidate these mechanisms fully.

The synthesis of 1-Pyrenebutanamide typically involves the following methods:

  • Direct Amide Formation: This can be achieved by reacting pyrene with butanoic acid or its derivatives in the presence of coupling agents such as dicyclohexylcarbodiimide.
  • Functionalization of Pyrene: Initial bromination or other functionalization techniques can be used to introduce reactive groups on the pyrene ring, followed by subsequent reactions to form the butanamide.

For example, one method involves:

  • Bromination of pyrene at suitable positions.
  • Reaction of the brominated product with butylamine or butanoic acid derivatives.

1-Pyrenebutanamide has several notable applications:

  • Fluorescent Probes: Due to its pyrene core, it can be utilized in fluorescence microscopy and imaging applications.
  • Material Science: Its unique properties make it suitable for incorporation into polymers and other materials for enhanced optical characteristics.
  • Biological Research: It serves as a tool for studying cellular processes due to its ability to interact with biological molecules.

Interaction studies involving 1-Pyrenebutanamide have revealed its capacity to bind with various biomolecules. These interactions are significant in understanding its potential therapeutic applications. For instance:

  • Protein Binding: Studies suggest that 1-Pyrenebutanamide may interact with specific proteins involved in cell signaling pathways.
  • DNA Interaction: Its planar structure allows for intercalation between DNA bases, which may influence gene expression.

1-Pyrenebutanamide shares structural similarities with several other compounds derived from pyrene. Here are some comparable compounds:

Compound NameStructure DescriptionUnique Features
1-HydroxypyreneHydroxyl group at position 1Acts as a biomarker for polycyclic aromatic hydrocarbon exposure .
1-PyrenebutylamineAmino group at position 1Exhibits different solubility and reactivity profiles .
1,3-DiphenylpyreneTwo phenyl groups attached at positions 1 and 3Enhanced electronic properties suitable for electronics .
Pyrene-1-carboxylic acidCarboxylic acid group at position 1Useful in synthesizing metal-organic frameworks .

The uniqueness of 1-Pyrenebutanamide lies in its specific amide functionalization, which enhances its solubility and reactivity compared to other pyrene derivatives. This modification allows for diverse applications in both biological and material sciences while maintaining the fundamental properties associated with the pyrene structure.

Synthesis and Structural Characteristics

1-Pyrenebutanamide (PBA) is synthesized from 1-pyrenebutyric acid through amidation reactions, typically using ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent [1] [8]. Conjugation of PBA to hyaluronic acid (HA) involves reacting HA’s carboxyl groups with PBA’s primary amine, forming HA-PBA conjugates. This modification introduces hydrophobic domains that drive self-assembly into nanoparticles in aqueous environments. Dynamic light scattering (DLS) reveals HA-PBA nanoparticles have hydrodynamic diameters of 69.5–97.8 nm with polydispersity indices (PDI) below 0.3, indicating monodisperse populations [1] [4]. Zeta potential measurements show surface charges between −20 mV and −30 mV, ensuring colloidal stability [1].

Functional Advantages in Drug Delivery

The amphiphilic nature of HA-PBA enables dual functionality:

  • Hydrophobic core: Encapsulates lipophilic therapeutic agents (e.g., chemotherapeutics) and imaging probes.
  • Hydrophilic shell: Provides stealth properties, reducing opsonization and extending circulation time [3] [4].
    For instance, HA-PBA nanoparticles loaded with doxorubicin exhibit sustained release profiles, with 60% payload release over 72 hours under physiological conditions [3].

Table 1: Key Physicochemical Properties of HA-PBA Nanoparticles

PropertyHA-PBA-GdDTPA [1]HA-PBA-Cy7.5 [1]HA-PBA-ICG [4]
Hydrodynamic Diameter (nm)69.5792.8240–70
PDI0.1220.2850.15–0.25
Zeta Potential (mV)−25.3−22.1−28.5

Indocyanine Green Loading for Image-Guided Tumor Resection

Fluorescence Quenching and Activation

HA-PBA nanoparticles encapsulate indocyanine green (ICG) at loading efficiencies exceeding 80% [4] [5]. ICG’s fluorescence is quenched within the nanoparticle core due to Förster resonance energy transfer (FRET) between densely packed dye molecules. Upon nanoparticle disassembly in tumor microenvironments (e.g., acidic pH or enzymatic degradation), fluorescence is restored, enabling real-time intraoperative imaging [4] [5].

Preclinical Tumor Contrast Enhancement

In murine xenograft models, HA-PBA-ICG nanoparticles achieve tumor-to-background signal ratios 3.5-fold higher than free ICG at 24 hours post-injection [4]. Surgical simulations using breast tissue phantoms demonstrate detectable fluorescence signals at depths up to 8 mm, surpassing the 3–4 mm limit of free ICG [5].

Paramagnetic Contrast Agent Integration for Multimodal Imaging

Gadolinium Complexation for MRI

HA-PBA nanoparticles functionalized with diethylenetriaminepentaacetic acid (DTPA) chelate gadolinium ions (Gd³⁺), providing T1-weighted MRI contrast. Relaxivity measurements show longitudinal relaxivity (r₁) of 5.5 mM⁻¹s⁻¹ and transverse relaxivity (r₂) of 10.7 mM⁻¹s⁻¹, outperforming clinical agents like gadobenate dimeglumine (r₁ = 4.3 mM⁻¹s⁻¹) [1].

Multimodal Imaging Synergy

Co-loading ICG and Gd³⁺ into HA-PBA nanoparticles enables concurrent fluorescence and MRI. In vivo studies demonstrate:

  • Fluorescence imaging: Delineates tumor margins with 90% specificity.
  • MRI: Provides 3D anatomical context with a 40% improvement in tumor contrast-to-noise ratio compared to gadolinium alone [1] [3].

Targeted Cancer Therapy Through CD44 Receptor-Mediated Uptake

CD44 Binding and Cellular Internalization

HA’s affinity for CD44 receptors overexpressed in cancer cells (e.g., MDA-MB-231, AsPC-1) facilitates receptor-mediated endocytosis of HA-PBA nanoparticles. Flow cytometry reveals 4.2-fold higher uptake in CD44⁺ cells compared to CD44⁻ fibroblasts [6]. Internalization occurs within 15 minutes, with 70% of nanoparticles localized in lysosomes after 2 hours [6].

Therapeutic Payload Delivery

HA-PBA nanoparticles deliver siRNA targeting cyclophilin B (PPIB), achieving 85% gene silencing in pancreatic cancer cells (PANC-1) versus 20% in non-targeted controls [6]. Similarly, doxorubicin-loaded nanoparticles reduce tumor volume by 78% in murine models, compared to 45% with free drug [3].

Dual Targeting Strategies

Sulfation of HA-PBA nanoparticles enhances binding to P-selectin, a vascular marker upregulated in tumors. Dual targeting of CD44 and P-selectin increases nanoparticle accumulation in triple-negative breast cancer xenografts by 2.3-fold compared to single-target systems [7].

XLogP3

4.5

Wikipedia

1-Pyrenebutanamide

Dates

Last modified: 08-15-2023

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